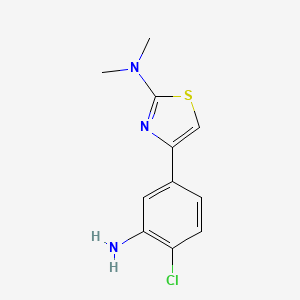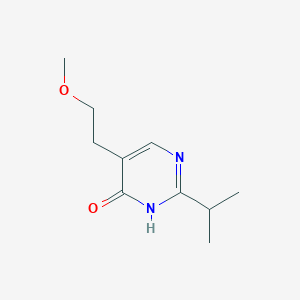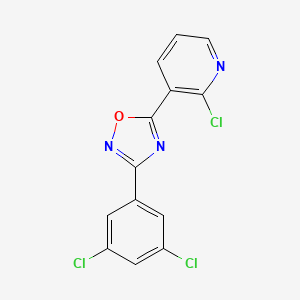![molecular formula C12H21N5O2 B11790073 tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステル: は、トリアゾロピリジン類に属する複素環式化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。トリアゾール環とピリジン環が縮合したこの化合物のユニークな構造は、さまざまな科学分野における研究開発の対象として興味深いものです。
合成方法
合成経路と反応条件: tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、4-(tert-ブチルジメチルシリル)ヘキサ-5-イン-1-イル4-メチルベンゼンスルホネートとアジ化ナトリウムをジメチルホルムアミド(DMF)中で80℃で反応させることです。 この反応により、中間体が生成され、その後、分子内熱Huisgenアジド-アルキン環状付加反応を起こして、目的のトリアゾロピリジン化合物が形成されます .
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率が向上します。また、温度、溶媒、触媒濃度などの反応条件を最適化することは、大規模合成にとって重要です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate with sodium azide in dimethylformamide (DMF) at 80°C. This reaction produces an intermediate, which then undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition reaction to form the desired triazolopyridine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
反応の種類: tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与することができ、官能基が求核剤によって置換されます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMF中、高温でのアジ化ナトリウム。
生成される主な生成物:
酸化: さらに酸素含有官能基を有する酸化誘導体の生成。
還元: 水素化された官能基を有する還元誘導体の生成。
置換: 元の官能基が新しい官能基で置換された置換誘導体の生成。
科学的研究の応用
化学: この化合物は、より複雑な複素環式化合物の合成における構成単位として使用されます。 そのユニークな構造により、創薬と開発のための多様な化学ライブラリーを作成できます .
生物学: 生物学的研究では、この化合物は、カルシウムチャネル阻害剤、α1-アドレナリン受容体ブロッカー、神経型一酸化窒素合成酵素阻害剤としての可能性について研究されています。 これらの特性により、神経疾患の治療薬開発のための候補となっています .
医学: この化合物は、血液悪性腫瘍の治療のための潜在的な治療薬として、医薬品化学において有望な結果を示しています。 また、選択的サイクリン依存性キナーゼ-9阻害剤の設計にも活用されています .
産業: 産業分野では、この化合物は、色素増感型太陽電池や金属イオンの化学選択的抽出に適用される低粘性イオン液体の開発に使用されています .
作用機序
tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステルの作用機序には、特定の分子標的および経路との相互作用が関与します。たとえば、カルシウムチャネル阻害剤として、この化合物はカルシウムチャネルに結合し、細胞へのカルシウムイオンの流入を遮断します。 この作用は、筋肉収縮や神経伝達物質の放出などの細胞活動を調節することができます .
類似化合物との比較
類似化合物:
- 4-(tert-ブチルジメチルシリル)-4,5,6,7-テトラヒドロ-[1,2,3]トリアゾロ[1,5-a]ピリジン
- ピラゾロ[3,4-d]ピリミジン
- ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
比較: これらの化合物は、tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステルと構造的に類似していますが、その特定の生物活性と用途は異なります。 たとえば、ピラゾロ[3,4-d]ピリミジン誘導体は、CDK2阻害活性で知られており、潜在的な抗がん剤となっています . 一方、tert-ブチル7-(アミノメチル)-1-メチル-6,7-ジヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジン-5(4H)-カルボン酸エステルは、カルシウムチャネル阻害剤としての可能性と神経科学における用途がユニークです .
特性
分子式 |
C12H21N5O2 |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
tert-butyl 7-(aminomethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-8(5-13)10-9(7-17)14-15-16(10)4/h8H,5-7,13H2,1-4H3 |
InChIキー |
JJYGGACJPRWUDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)







![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)
![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)
